Indirubin-5-sulfonate

Descripción general

Descripción

Indirubin-5-Sulfonato es un derivado de la indirubina, un compuesto bisindólico originalmente identificado en la medicina tradicional china. La indirubina en sí es conocida por sus propiedades antileucémicas y se ha utilizado en el tratamiento de la leucemia mieloide crónica. La introducción de un grupo sulfonato en la posición 5 aumenta significativamente su solubilidad y actividad biológica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El Indirubin-5-Sulfonato se puede sintetizar a través de diversas reacciones químicas. Un método común implica la sulfonación de la indirubina utilizando agentes sulfonantes como el trióxido de azufre o el ácido clorosulfónico. La reacción típicamente ocurre bajo condiciones controladas de temperatura y presión para asegurar la introducción selectiva del grupo sulfonato en la posición deseada .

Métodos de producción industrial: En entornos industriales, la producción de Indirubin-5-Sulfonato a menudo implica el uso de reactores a gran escala y sistemas de flujo continuo para mantener condiciones de reacción consistentes. El proceso puede incluir pasos como la purificación y la cristalización para obtener el compuesto en alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones: Indirubin-5-Sulfonato experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar diferentes derivados, que pueden exhibir distintas actividades biológicas.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que puede alterar las propiedades del compuesto.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Los reactivos como los haluros de alquilo y las aminas se emplean en reacciones de sustitución.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la sustitución puede producir una variedad de compuestos de indirubina funcionalizados .

Aplicaciones Científicas De Investigación

Indirubin-5-Sulfonato tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Sirve como un intermedio valioso en la síntesis de varios compuestos bioactivos.

Biología: El compuesto se utiliza en estudios relacionados con la regulación del ciclo celular y la apoptosis.

Medicina: Indirubin-5-Sulfonato ha demostrado ser prometedor en el tratamiento del cáncer, particularmente la leucemia, debido a su capacidad para inhibir las cinasas dependientes de ciclinas.

Industria: La mayor solubilidad del compuesto lo hace adecuado para su uso en formulaciones farmacéuticas y otras aplicaciones industriales

Mecanismo De Acción

Indirubin-5-Sulfonato ejerce sus efectos principalmente a través de la inhibición de las cinasas dependientes de ciclinas. Al unirse al sitio de unión al ATP de estas enzimas, evita la fosforilación de las proteínas diana, interrumpiendo así la progresión del ciclo celular e induciendo la apoptosis. Este mecanismo es particularmente eficaz en las células cancerosas, donde la división celular descontrolada es una característica distintiva .

Compuestos similares:

Indirubina: El compuesto original, conocido por sus propiedades antileucémicas.

Indirubin-3'-Oxima: Un derivado con mayor solubilidad y actividad biológica.

Ácido Indirubin-5-Sulfónico: Otro derivado sulfonado con propiedades similares

Singularidad: Indirubin-5-Sulfonato destaca por su mayor solubilidad y potente actividad biológica. La introducción del grupo sulfonato en la posición 5 mejora significativamente sus propiedades farmacocinéticas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Indirubin: The parent compound, known for its antileukemic properties.

Indirubin-3’-Oxime: A derivative with improved solubility and biological activity.

Indirubin-5-Sulphonic Acid: Another sulphonated derivative with similar properties

Uniqueness: Indirubin-5-Sulphonate stands out due to its enhanced solubility and potent biological activity. The introduction of the sulphonate group at the 5th position significantly improves its pharmacokinetic properties, making it a valuable compound for both research and therapeutic applications .

Actividad Biológica

Indirubin-5-sulfonate is a derivative of indirubin, a compound historically used in traditional Chinese medicine, particularly for treating chronic myeloid leukemia (CML). This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound primarily functions as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound has shown significant inhibitory effects on various CDKs, including CDK1 and CDK2.

- Inhibition Potency : this compound exhibits an IC50 value as low as 55 nM for CDK1/cyclin B kinase, indicating high potency in inhibiting this pathway . In comparison, other derivatives like indirubin-3′-monoxime have shown even lower IC50 values (0.18 µM) but are less effective than this compound in certain contexts .

Cell Proliferation and Apoptosis

Research has demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For example, it has been shown to affect human large cell lung carcinoma (LXFL529L) and mammary carcinoma (MCF-7) cells, although its effectiveness varies across different types .

- Growth Inhibition : In studies assessing growth inhibition using the sulforhodamine B assay, this compound did not exhibit significant cytotoxicity at concentrations up to 100 µM in both LXFL529L and MCF-7 cells . This suggests that while it is a potent CDK inhibitor, its direct antiproliferative effects may be limited.

Induction of Differentiation

Indirubin derivatives have been associated with the induction of differentiation in certain cancer cells. The compound's ability to modulate signaling pathways involved in differentiation further supports its potential therapeutic use in cancer treatment .

Clinical Applications and Case Studies

This compound has garnered attention for its potential use in treating proliferative diseases such as cancer and psoriasis.

- Chronic Myeloid Leukemia : Historical clinical studies indicated that over 50% of CML patients treated with indirubin derivatives achieved partial or complete remission. The low toxicity profile of these compounds makes them attractive alternatives to traditional chemotherapeutics .

Table 1: Summary of Biological Activities of this compound

| Activity | Measurement Method | Result |

|---|---|---|

| CDK1 Inhibition | IC50 Assay | 55 nM |

| Growth Inhibition (LXFL529L) | Sulforhodamine B Assay | IC50 > 100 µM |

| Growth Inhibition (MCF-7) | Sulforhodamine B Assay | IC50 > 100 µM |

| Induction of Differentiation | Various assays | Positive response |

Subcellular Localization

Studies on the cellular uptake and localization of indirubin derivatives have revealed that while indirubin-3′-monoxime accumulates significantly in the cytosol, this compound was not detectable even at high concentrations (up to 50 µM) in treated cells . This raises questions about its bioavailability and efficacy in cellular environments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for producing high-purity Indirubin-5-sulfonate, and how can researchers validate its structural integrity?

- Methodology: Use high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm purity and structure. Cross-reference with published synthetic protocols, ensuring reproducibility by adhering to detailed experimental conditions (e.g., solvent ratios, temperature gradients) .

- Key Data: Compare retention times (HPLC) and spectral peaks (¹H/¹³C NMR) with literature values. Tabulate deviations >2% as potential impurities .

Q. Which in vitro assays are most reliable for assessing this compound’s kinase inhibition activity?

- Methodology: Employ fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) with positive controls (e.g., staurosporine). Validate results using dose-response curves (IC₅₀ calculations) and statistical tools like ANOVA to account for inter-assay variability .

- Data Interpretation: Report IC₅₀ values with 95% confidence intervals. Flag discrepancies >10% between replicates for further investigation .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s pharmacokinetic properties across different animal models?

- Methodology: Conduct interspecies comparative studies using LC-MS/MS for plasma concentration profiling. Apply compartmental pharmacokinetic modeling (e.g., non-linear mixed-effects modeling) to identify species-specific metabolic pathways .

- Contradiction Analysis: Create a matrix comparing bioavailability, half-life, and clearance rates across models. Use weight-of-evidence approaches to prioritize clinically relevant findings .

Q. What experimental designs are recommended to isolate this compound’s mechanism of action in complex biological systems (e.g., cancer microenvironment)?

- Methodology: Combine CRISPR-Cas9 gene editing (knockout of putative targets like CDK5 or GSK-3β) with transcriptomic profiling (RNA-seq). Validate using orthogonal assays (e.g., co-immunoprecipitation) to confirm direct binding .

- Data Integration: Use pathway enrichment analysis (e.g., DAVID, KEGG) to map signaling networks. Highlight nodes with ≥2-fold expression changes and p-values <0.05 .

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity data?

- Methodology: Implement quality-by-design (QbD) principles during synthesis. Use multivariate analysis (e.g., principal component analysis) to correlate physicochemical properties (e.g., solubility, particle size) with bioactivity outcomes .

- Mitigation Strategy: Standardize raw material sourcing and storage conditions. Document deviations in a batch-tracking database .

Q. Methodological Frameworks for Data Analysis

Q. What statistical approaches are most effective for analyzing dose-dependent cytotoxicity data in this compound studies?

- Methodology: Apply four-parameter logistic regression (e.g., Hill equation) to generate dose-response curves. Use tools like GraphPad Prism for EC₅₀/Emax calculations. Report R² values to assess goodness-of-fit .

- Common Pitfalls: Avoid overfitting by limiting model complexity. Validate with bootstrapping or cross-validation .

Q. How can researchers design robust controls to distinguish off-target effects of this compound in cell-based assays?

- Methodology: Include isogenic cell lines (wild-type vs. target-knockout) and pharmacologic inhibitors of parallel pathways. Use siRNA silencing to confirm target specificity .

- Validation Criteria: Require ≥70% reduction in target protein expression (Western blot) and concordance between genetic/pharmacologic inhibition .

Q. Tables for Critical Data Interpretation

Q. Guidance for Addressing Contradictions

- Data Discrepancies : Use tiered evidence tables to rank findings by robustness (e.g., in vivo > in vitro > computational). Annotate conflicting results with potential confounders (e.g., cell line heterogeneity, assay sensitivity) .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw datasets and code in public repositories (e.g., Zenodo, GitHub) .

Propiedades

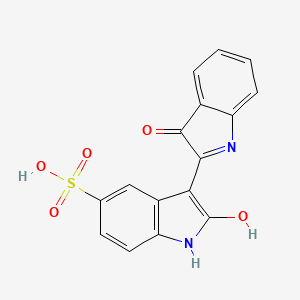

IUPAC Name |

2-hydroxy-3-(3-oxoindol-2-yl)-1H-indole-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O5S/c19-15-9-3-1-2-4-11(9)17-14(15)13-10-7-8(24(21,22)23)5-6-12(10)18-16(13)20/h1-7,18,20H,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYOTMYLPPUWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=N2)C3=C(NC4=C3C=C(C=C4)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244021-67-8 | |

| Record name | Indirubin-5-sulphonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02519 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.